N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Novel Anticancer Agents
Research has identified compounds with structural motifs similar to N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide as potential anticancer agents. For example, the discovery and structure-activity relationship (SAR) studies of certain oxadiazole derivatives have shown promising results as apoptosis inducers in cancer cell lines, with specific compounds demonstrating in vivo activity in tumor models. These studies highlight the importance of substituted phenyl groups and five-membered rings in the activity of such compounds, pointing towards the potential of this compound derivatives in cancer therapy (Zhang et al., 2005).
Polymer Support for Oligonucleotide Synthesis
Compounds featuring cyanoethyl groups, similar to the cyanophenyl part of this compound, have been utilized in the development of oligonucleotide synthesis techniques. This includes the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for simplifying the deprotection and isolation of DNA fragments, indicating the relevance of such chemical groups in advanced biochemical synthesis processes (Sinha et al., 1984).
Chemical Transformations and Properties
Cycloaddition Reactions
The structural features present in this compound, such as the presence of a cyanophenyl group, are key in various chemical transformations, including cycloaddition reactions. These reactions are fundamental in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Studies on related compounds have explored the utility of such reactions in synthesizing novel chemical entities with potential biological activity (Iwakura et al., 1968).
Antimicrobial and Cytotoxic Activity
Azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities with the core framework of this compound, have shown notable antimicrobial and cytotoxic activities. This suggests that derivatives of this compound could be explored for similar biological properties, contributing to the development of new therapeutic agents (Noolvi et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-2-1-7(6-14)10(5-8)16-12(18)11(17)15-9-3-4-9/h1-2,5,9H,3-4H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUFNECQEVXVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.